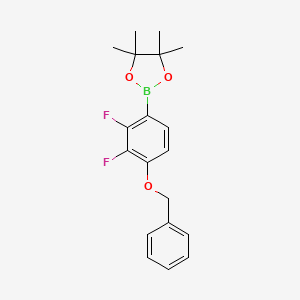

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester

Description

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester is a fluorinated aryl boronic ester with the molecular formula C₁₉H₂₀BF₂O₃ (exact structure inferred from related compounds in and ). It features a benzyloxy group at the para position and fluorine atoms at the ortho and meta positions relative to the boronic ester moiety. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl systems, which are critical in pharmaceutical and materials chemistry. Its benzyloxy group enhances steric bulk and modulates electronic properties, while fluorine substituents influence regioselectivity and metabolic stability .

Properties

IUPAC Name |

2-(2,3-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-11-15(17(22)16(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDADQWZJMSNSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Bromo-2,3-difluorophenyl Benzyl Ether

The synthesis begins with 2,3-difluorophenol, which undergoes benzylation at the hydroxyl group. Benzyl bromide is introduced under basic conditions (e.g., K₂CO₃ in DMF) to yield 4-benzyloxy-2,3-difluorobenzene. Subsequent regioselective bromination at the para position is achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids such as BF₃·Et₂O.

Reaction Conditions

-

Substrate : 4-Benzyloxy-2,3-difluorobenzene

-

Brominating Agent : NBS (1.1 eq)

-

Catalyst : BF₃·Et₂O (0.1 eq)

-

Temperature : 80–100°C

-

Solvent : Dichloromethane

Miyaura Borylation via Palladium Catalysis

Preparation of Aryl Bromide Precursor

As in Section 1.1, 4-bromo-2,3-difluorophenyl benzyl ether is synthesized.

Cross-Coupling with Bis(pinacolato)diboron

The Miyaura borylation employs a palladium catalyst to replace the bromide with a boronic ester group. This method avoids cryogenic conditions and leverages catalytic systems for efficient boron transfer.

Reaction Conditions

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)

-

Boron Source : Bis(pinacolato)diboron (1.5 eq)

-

Base : KOAc (3 eq)

-

Solvent : 1,4-Dioxane

-

Temperature : 100°C, 12 h

Advantages

-

Operates under milder conditions compared to lithiation.

-

Scalable for industrial production.

Direct Transesterification from Boronic Acid

Synthesis of 4-(Benzyloxy)-2,3-difluorophenylboronic Acid

The boronic acid is prepared via Grignard reaction or lithiation-boronation (as in Section 1.2).

Pinacol Protection

The boronic acid undergoes transesterification with pinacol in a Dean–Stark apparatus to remove water, driving the reaction to completion.

Reaction Conditions

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Halogen-Lithium Exchange | Bromination, lithiation, boronation | 70–75% | High regioselectivity | Cryogenic conditions, air sensitivity |

| Miyaura Borylation | Palladium-catalyzed coupling | 80–85% | Mild conditions, scalability | Requires expensive Pd catalysts |

| Transesterification | Boronic acid + pinacol | 90–95% | Simplicity, high yield | Requires pure boronic acid precursor |

Optimization and Challenges

Regioselectivity in Bromination

The position of bromination is critical. Use of NBS with BF₃·Et₂O ensures para selectivity, as demonstrated in furan systems. Competing ortho/meta bromination is minimized by steric and electronic effects of the benzyloxy and fluorine substituents.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is one of the most common reactions involving boronic esters.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a protic acid or a base, resulting in the formation of the corresponding hydrocarbon.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents are used.

Major Products Formed

Scientific Research Applications

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where it can be incorporated into drug molecules to enhance their properties.

Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, where the boronic ester group can provide unique reactivity and functionality.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester in chemical reactions involves the formation of a boronate complex, which can undergo various transformations depending on the reaction conditions. In the Suzuki-Miyaura coupling, the boronate complex reacts with a palladium catalyst to form a new carbon-carbon bond through a series of oxidative addition, transmetalation, and reductive elimination steps . The presence of the benzyloxy and fluorine groups can influence the electronic properties of the compound, affecting its reactivity and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and functional attributes of 4-(benzyloxy)-2,3-difluorophenylboronic acid pinacol ester with analogous compounds:

Electronic and Steric Effects

- Benzyloxy vs. Methoxy/Hydroxyl Groups : The benzyloxy group in the target compound provides greater steric hindrance compared to methoxy or hydroxyl analogs, reducing undesired side reactions in cross-couplings. However, methoxy derivatives (e.g., 4-fluoro-3,5-dimethoxyphenylboronic ester) exhibit better solubility in polar solvents due to their electron-donating nature .

- Fluorine Positioning : Fluorine at the 2- and 3-positions (target compound) vs. 3- and 5-positions (e.g., 3,5-difluoro-4-hydroxy analog) alters regioselectivity. For instance, 2,6-difluorophenylboronic esters show ortho-to-fluorine selectivity in Ir-catalyzed borylation, whereas trifluoromethyl substitutions disrupt this pattern .

Reactivity in Cross-Coupling Reactions

- The target compound’s benzyloxy group slows transmetalation in Suzuki reactions compared to non-benzylated analogs, requiring optimized Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures .

- 3,5-Difluoro-4-hydroxybenzeneboronic ester () is less reactive in anhydrous conditions due to its hydroxyl group’s propensity for protodeboronation, necessitating protective group strategies.

Solubility and Stability

- Solubility : The benzyloxy group enhances lipophilicity, making the compound soluble in THF and DCM but less so in aqueous systems. In contrast, hydroxylated analogs () require polar aprotic solvents like DMF .

- Stability : Fluorine atoms improve metabolic stability, while the pinacol ester moiety protects the boronic acid from oxidation, ensuring longer shelf life compared to unprotected boronic acids .

Biological Activity

4-(Benzyloxy)-2,3-difluorophenylboronic acid pinacol ester, also known by its IUPAC name, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a difluorophenyl group and a benzyloxy substituent, contributing to its reactivity and biological profile.

- Molecular Formula : C19H21BF2O3

- Molecular Weight : 346.18 g/mol

- Purity : 96%

- Physical State : Solid

| Property | Value |

|---|---|

| Synonym | 4-Benzyloxy-2,3-difluorophenylboronic acid pinacol ester |

| Chemical Structure | Chemical Structure |

| Hazard Statements | H303, H313, H320 |

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that boronic acids can act as inhibitors of various kinases involved in cancer progression. Specifically, this compound has been investigated for its potential to inhibit c-MET kinase, which plays a critical role in tumor growth and metastasis.

A study published in the Journal of Medicinal Chemistry highlighted the optimization of boronic acid derivatives as dual inhibitors of c-MET kinase, showcasing their efficacy in preclinical models of cancer .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes and receptors. Boronic acids are known to form reversible covalent bonds with diols in proteins, which can lead to alterations in enzyme activity and cellular signaling pathways. This interaction is particularly relevant in targeting kinases involved in cancer cell proliferation.

Study 1: Inhibition of c-MET Kinase

In a recent investigation, researchers synthesized several boronic acid derivatives and evaluated their ability to inhibit c-MET kinase activity. The study demonstrated that modifications to the boronic acid structure significantly impacted inhibitory potency. The compound this compound showed promising results with an IC50 value indicative of effective inhibition compared to other tested compounds .

Study 2: Antimicrobial Activity

Another area of research focused on the antimicrobial properties of boronic acids. It was found that certain derivatives exhibited activity against various bacterial strains. The mechanism was attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and function. While specific data on this compound’s antimicrobial activity remains limited, the structural similarities with known active compounds suggest potential efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.